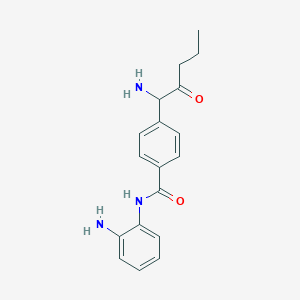![molecular formula C16H20 B12544569 3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene CAS No. 143950-47-4](/img/structure/B12544569.png)
3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,7-Trimethyl-2-phenylbicyclo[410]hept-3-ene is an organic compound with a unique bicyclic structure It is characterized by the presence of three methyl groups and a phenyl group attached to a bicycloheptene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-propen-1-ol with a strong acid catalyst, such as sulfuric acid, to induce cyclization and form the bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar structure but lacking the phenyl group.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A related compound with a ketone functional group instead of a phenyl group.
Uniqueness
3,7,7-Trimethyl-2-phenylbicyclo[410]hept-3-ene is unique due to the presence of both the phenyl group and the bicyclic structure, which confer distinct chemical and physical properties
特性
CAS番号 |
143950-47-4 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
3,7,7-trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C16H20/c1-11-9-10-13-15(16(13,2)3)14(11)12-7-5-4-6-8-12/h4-9,13-15H,10H2,1-3H3 |
InChIキー |
QXKOIRGCXHAYLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(C1C3=CC=CC=C3)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


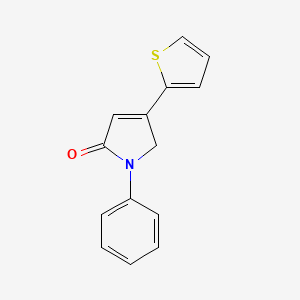
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

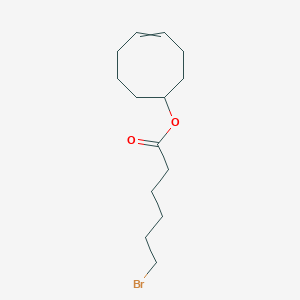
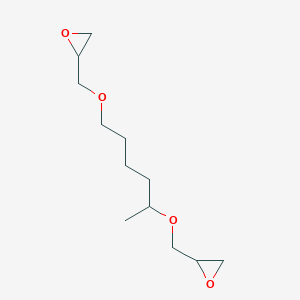
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
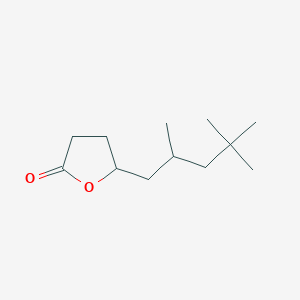

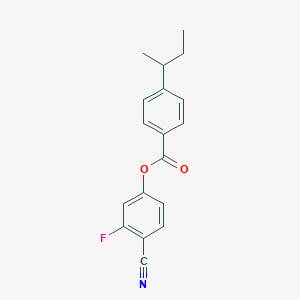
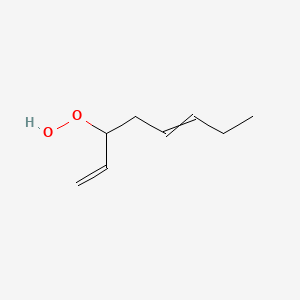
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
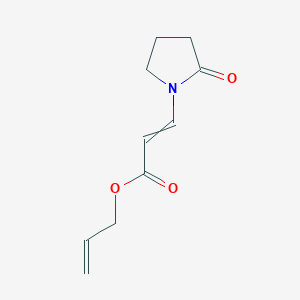
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
